![molecular formula C17H12N4O2S B2385066 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251598-13-6](/img/structure/B2385066.png)
6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the condensation of a pyridine derivative with a thiazole precursor under specific reaction conditions . The reaction often requires the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione demonstrate effective interactions with microbial protein receptors, leading to potential therapeutic applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines. The mechanism of action involves dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical pathways in cancer progression . Molecular docking studies support these findings by showing strong binding affinities to these targets.
Cellular Effects
The compound influences several cellular pathways, including gene expression and metabolic processes. Its interaction with biomolecules can lead to enzyme inhibition or activation, which is crucial for its pharmacological effects .
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions of this compound with various receptors. These studies reveal insights into how structural modifications can enhance biological activity and specificity towards target proteins .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the condensation of a pyridine derivative with a thiazole precursor under specific conditions. Advanced synthetic methods have been developed to optimize yields and purity for industrial applications .
Mechanism of Action
The mechanism of action of 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-d]pyrimidines and related heterocyclic structures such as:
- 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
What sets 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione apart is its unique combination of a benzyl group and a pyridin-2-yl group, which may contribute to its distinct pharmacological profile and potential therapeutic applications .
Biological Activity
6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound belonging to the class of thiazolo[4,5-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections explore its synthesis, biological activity, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the condensation of a pyridine derivative with a thiazole precursor under specific reaction conditions. Various synthetic routes have been optimized for high yield and purity, often utilizing automated reactors for large-scale production .
Biological Activity
Pharmacological Profile
Research indicates that compounds within the thiazolo[4,5-d]pyrimidine class exhibit a range of biological activities. Notably, this compound has shown:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties against various strains.
- Anticancer Potential : Inhibitory effects on cancer cell proliferation have been noted in vitro. For instance, studies have reported that this compound can induce apoptosis in certain cancer cell lines .
- Enzyme Inhibition : It has been identified as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
The biological activity of this compound can be attributed to several molecular mechanisms:
- Binding Interactions : The compound interacts with specific biomolecules through hydrogen bonding and hydrophobic interactions.
- Gene Expression Modulation : It influences gene expression patterns related to cell cycle regulation and apoptosis .
- Cell Signaling Pathways : The compound affects various signaling pathways that are pivotal in cancer progression and microbial resistance .
Case Studies
Several studies have documented the biological effects of this compound:
-
Anticancer Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with IC50 values in the micromolar range.
Cell Line IC50 (µM) MCF-7 12.5 HeLa 15.0 -
Antimicrobial Assessment : The compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated potent activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Microorganism MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32
Properties
IUPAC Name |
6-benzyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-16-15-14(13(20-24-15)12-8-4-5-9-18-12)19-17(23)21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRIYZOUADRRTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.